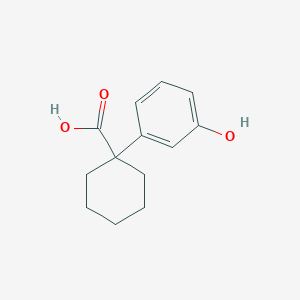
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Another method includes the reaction of substituted aldoximes with alkynes under conventional heating conditions . These methods provide efficient and high-yielding routes to produce the desired isoxazole derivatives.
Analyse Des Réactions Chimiques
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert the isoxazole ring into different functional groups.
Substitution: The trifluorophenyl group can undergo substitution reactions with various reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .
Comparaison Avec Des Composés Similaires
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be compared with other similar compounds, such as:
3-(3-Fluorophenyl)isoxazol-5-amine: This compound has a single fluorine atom on the phenyl ring, which may result in different biological activities and chemical properties.
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine: This isomer has the trifluorophenyl group attached at a different position on the isoxazole ring, leading to variations in its reactivity and applications.
The unique combination of the trifluorophenyl group and the isoxazole ring in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
3-(3,4,5-trifluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7/h1-3H,13H2 |
Clé InChI |
AKBINIPEILPTPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)









![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)



